molecular formula C20H22N4O3S B14861153 N-(4-methylbenzyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

N-(4-methylbenzyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

Cat. No.: B14861153
M. Wt: 398.5 g/mol
InChI Key: UJJIFFSRZYCWHR-UHFFFAOYSA-N
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Description

5-[methyl(4-methylphenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[methyl(4-methylphenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The methylation of the aromatic ring can be achieved using methyl iodide and a strong base like sodium hydride.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[methyl(4-methylphenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[methyl(4-methylphenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methylphenylsulfonamide derivatives: These compounds share the sulfonamide group and have similar biological activities.

    Pyrazole derivatives: Compounds with a pyrazole ring and various substituents, known for their diverse pharmacological effects.

Uniqueness

5-[methyl(4-methylphenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

5-[methyl-(4-methylphenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H22N4O3S/c1-14-4-8-16(9-5-14)12-21-19(25)18-13-22-23-20(18)28(26,27)24(3)17-10-6-15(2)7-11-17/h4-11,13H,12H2,1-3H3,(H,21,25)(H,22,23)

InChI Key

UJJIFFSRZYCWHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)C

Origin of Product

United States

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